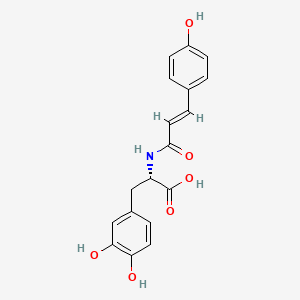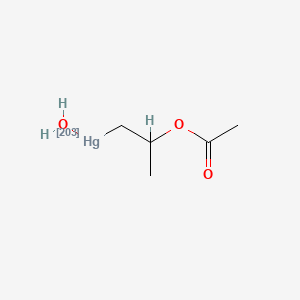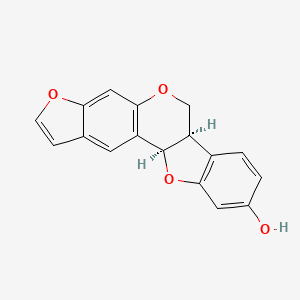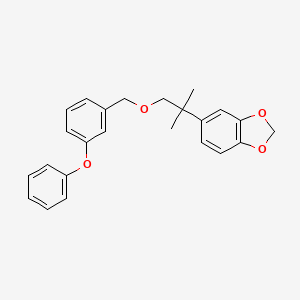
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide is a chemical compound that belongs to the class of succinimides It is characterized by the presence of a dibromophenyl group and a morpholinomethyl group attached to the succinimide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide typically involves the following steps:
Bromination: The starting material, phenylsuccinimide, undergoes bromination using bromine in the presence of a suitable solvent such as acetic acid to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Morpholinomethylation: The dibrominated phenylsuccinimide is then reacted with morpholine and formaldehyde under basic conditions to introduce the morpholinomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Hydrolysis: The succinimide ring can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Hydrolysis: Acidic conditions involve the use of hydrochloric acid, while basic conditions involve the use of sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted phenylsuccinimides with various functional groups.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include dihydro derivatives and reduced forms of the compound.
Hydrolysis: Products include carboxylic acids and corresponding amines.
Applications De Recherche Scientifique
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide involves its interaction with specific molecular targets. The dibromophenyl group can interact with hydrophobic pockets in proteins, while the morpholinomethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The succinimide core can also participate in redox reactions, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-Dibromophenyl)succinimide: Lacks the morpholinomethyl group, making it less versatile in terms of hydrogen bonding interactions.
N-(Morpholinomethyl)succinimide: Lacks the dibromophenyl group, reducing its hydrophobic interactions with proteins.
2-(3,5-Dichlorophenyl)-N-(morpholinomethyl)succinimide: Similar structure but with chlorine atoms instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide is unique due to the presence of both dibromophenyl and morpholinomethyl groups, which provide a balance of hydrophobic and hydrogen bonding interactions. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
93553-58-3 |
|---|---|
Formule moléculaire |
C15H16Br2N2O3 |
Poids moléculaire |
432.11 g/mol |
Nom IUPAC |
3-(3,5-dibromophenyl)-1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H16Br2N2O3/c16-11-5-10(6-12(17)7-11)13-8-14(20)19(15(13)21)9-18-1-3-22-4-2-18/h5-7,13H,1-4,8-9H2 |
Clé InChI |
UVXSFCUFCMUSHV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CN2C(=O)CC(C2=O)C3=CC(=CC(=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


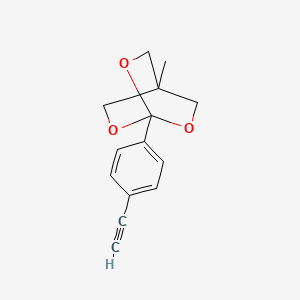
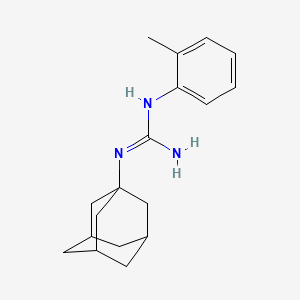
![N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide](/img/structure/B12765736.png)
![6-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B12765745.png)
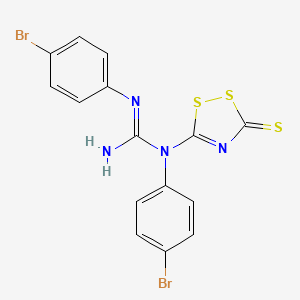
![Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B12765754.png)

